
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as TPN-171, is a small molecule drug that has been developed as a potential treatment for cancer. It is a member of the isonicotinamide class of compounds, which have been shown to have anticancer activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood, but it is thought to involve the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an essential cofactor for many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide reduces the availability of NAD+ and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have other biochemical and physiological effects. For example, N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is that it has shown activity against a broad range of cancer cell lines, suggesting that it may have potential as a broad-spectrum anticancer agent. However, one limitation of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is that it has relatively low solubility in water, which may limit its effectiveness in vivo. Another limitation is that N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to further elucidate the mechanism of action of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, including its effects on the AMPK pathway and inflammatory cytokine production. Additionally, future studies could investigate the potential of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide as a combination therapy with other anticancer agents, or as a treatment for other diseases that involve dysregulation of NAD+ metabolism, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps, starting with the reaction of isonicotinamide with 3-methoxypropylamine to form N-(3-methoxypropyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol to form N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide reduces tumor growth and prolongs survival in animal models of breast and lung cancer.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-8-2-6-17-15(18)12-3-7-16-14(11-12)21-13-4-9-20-10-5-13/h3,7,11,13H,2,4-6,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPUMENCTNKSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


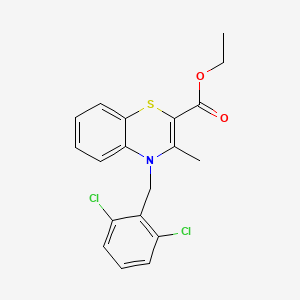
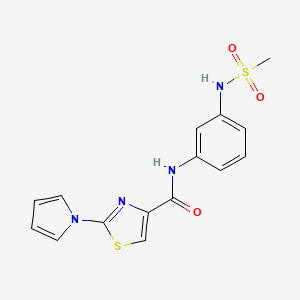
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)

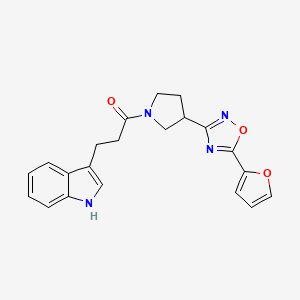
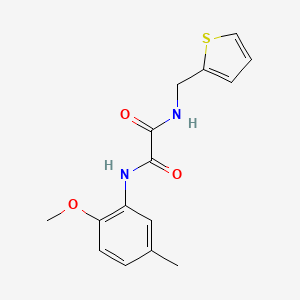
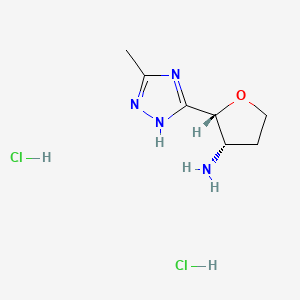
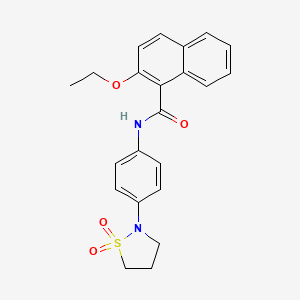
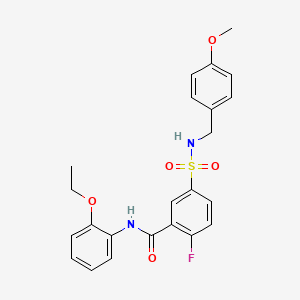
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)
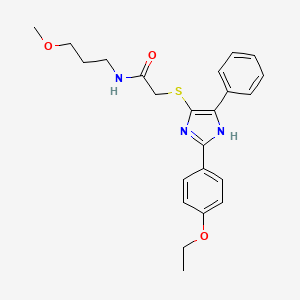
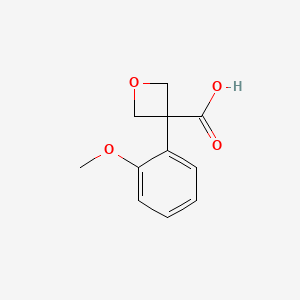
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B2780769.png)